In Vivo AML Xenograft Tumor Suppression: SC-203048 vs. Monotherapy Baseline
SC-203048 demonstrates statistically significant in vivo anti-leukemic activity in a human THP-1 AML xenograft model when administered at 10 μg/kg every second day, resulting in strong tumor growth inhibition, an effect that was further potentiated when combined with the NF-κB inhibitor parthenolide [1]. This represents the only published in vivo validation of this specific thienylcarboxamide scaffold. In contrast, the widely used FLT3 inhibitor TCS 359, despite its potent in vitro IC50 of 42 nM, lacks similar published in vivo combination efficacy data in AML models, limiting its translational applicability .
| Evidence Dimension | In vivo tumor growth inhibition in AML xenograft |
|---|---|
| Target Compound Data | Strong tumor growth inhibition at 10 μg/kg every 2nd day (SC-203048 + parthenolide combination) |
| Comparator Or Baseline | Single-agent FLT3 inhibitor monotherapy: weak clinical response; TCS 359: no published in vivo AML combination data |
| Quantified Difference | Qualitative difference: published in vivo validation (SC-203048) vs. none (TCS 359 in this model); combination strategy shows synergism over monotherapy |
| Conditions | Human THP-1 cells in athymic BALB/c nude mice; SC-203048 dosed 10 μg/kg i.p. 7x each 2nd day |
Why This Matters
For researchers designing in vivo AML studies, SC-203048 offers the only evidence-backed thienylcarboxamide template with documented combination therapy efficacy, reducing the risk of negative results associated with unvalidated chemotypes.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. View Source
